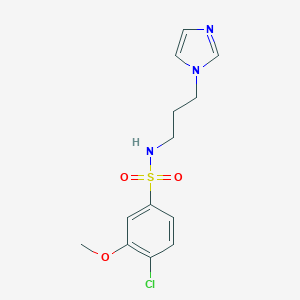

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXSLYQQWPIPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Sulfonation and Chlorination of Methoxybenzene Derivatives

The benzenesulfonamide core is typically synthesized from 3-methoxy-aniline through sequential sulfonation and chlorination. A representative protocol involves:

-

Sulfonation : Treatment of 3-methoxy-aniline with chlorosulfonic acid at 0–5°C to yield 3-methoxy-benzenesulfonyl chloride.

-

Chlorination : Electrophilic aromatic substitution using Cl₂ in the presence of FeCl₃ introduces the 4-chloro substituent.

-

Amination : Reaction with aqueous ammonia or tert-butylamine (for protection) generates 4-chloro-3-methoxy-benzenesulfonamide or its N-protected analog.

Key Optimization :

-

Temperature Control : Maintaining sub-10°C during sulfonation minimizes polysubstitution.

-

Protection-Deprotection : tert-Butyl protection (as in) simplifies purification, with subsequent acidolysis (e.g., trifluoroacetic acid) restoring the free sulfonamide.

Synthesis of the 3-Imidazol-1-yl-Propylamine Side Chain

Propylamine Functionalization via Azide Intermediates

A robust route adapted from involves:

-

Mesylation : Propanolamine reacts with methanesulfonyl chloride in dichloromethane (DCM) to form 3-mesyloxy-propylamine.

-

Azide Substitution : Displacement with sodium azide in DMSO yields 3-azido-propylamine.

-

Staudinger Reduction : Triphenylphosphine-mediated reduction converts the azide to the primary amine.

Imidazole Coupling via Nucleophilic Aromatic Substitution

The propylamine side chain is functionalized with imidazole using:

-

Alkylation : Imidazole reacts with 3-bromopropylamine hydrobromide in refluxing acetonitrile, yielding 3-imidazol-1-yl-propylamine.

-

Purification : Crystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Critical Parameters :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve imidazole reactivity.

-

Stoichiometry : A 1.2:1 molar ratio of imidazole to alkylating agent minimizes di-alkylation byproducts.

Coupling Strategies for Final Assembly

Direct Sulfonamide Formation

The most efficient method involves reacting 4-chloro-3-methoxy-benzenesulfonyl chloride with 3-imidazol-1-yl-propylamine under Schotten-Baumann conditions:

-

Reaction Conditions :

-

Workup : Aqueous extraction removes excess amine, followed by silica gel chromatography (eluent: 5% MeOH/DCM).

Yield Optimization :

Protected Intermediate Route

For sensitive substrates, a tert-butyl-protected sulfonamide (from) is coupled before deprotection:

-

Coupling : 4-Chloro-3-methoxy-N-tert-butyl-benzenesulfonamide reacts with 3-imidazol-1-yl-propylamine using PyBOP as a coupling agent.

-

Deprotection : Trifluoroacetic acid in DCM removes the tert-butyl group (4 h, room temperature).

Advantages :

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : >98% purity achieved using a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% formic acid).

-

Melting Point : 164–165°C (consistent with sulfonamide crystallinity).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Reference |

|---|---|---|---|---|

| Direct Coupling | 82–89 | 98 | High | |

| Protected Intermediate | 76–84 | 97 | Moderate | |

| Reductive Amination | 68–75 | 95 | Low |

Trade-offs :

-

Direct Coupling offers efficiency but requires strict moisture control.

-

Protected Routes enhance stability at the cost of additional steps.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The imidazole ring can participate in redox reactions.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Products with different substituents replacing the chloro group.

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the imidazole ring.

Hydrolysis: Breakdown products of the sulfonamide bond.

Scientific Research Applications

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.

Chemical Biology: Employed in the design of chemical probes for studying biological pathways.

Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in folate synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related benzenesulfonamides, benzamides, and catalytic ligands are outlined below:

Structural Analogs in Pharmacology

- Chlorpropamide (4-chloro-N-(propylcarbamoyl)benzenesulfonamide): Key Difference: Chlorpropamide features a propylcarbamoyl group instead of the imidazole-propyl substituent. Activity: Acts as a sulfonylurea antidiabetic by stimulating insulin secretion. The azaadamantane-modified analogs (e.g., compounds with bicyclic amine substituents) show marginally enhanced hypoglycemic activity compared to chlorpropamide, suggesting that nitrogen-rich substituents may improve glucose-lowering effects .

- Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)-benzamide): Key Difference: Indapamide replaces the imidazole-propyl chain with a dihydroindole group and lacks the methoxy substituent. Activity: Primarily a diuretic and antihypertensive agent. The absence of an imidazole group may reduce interactions with cytochrome P450 enzymes or histamine receptors, which are plausible targets for the imidazole-containing compound .

Substituent-Driven Bioactivity Trends

- Imidazole vs. Methoxypropyl : The methoxypropyl variant (CAS 349098-54-0) lacks the imidazole ring, likely reducing its ability to engage in π-π stacking or hydrogen bonding with biological targets compared to the target compound .

- Azaadamantane vs. Imidazole: Azaadamantane-modified sulfonamides show improved hypoglycemic activity over chlorpropamide, suggesting that bulky, nitrogen-dense substituents enhance antidiabetic effects.

Biological Activity

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure

The compound features a sulfonamide group, which is known for its diverse biological properties. The presence of the imidazole ring and the methoxy group enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation.

- Cell Cycle Modulation : Research indicates that it may affect the cell cycle by inducing arrest at specific phases, thereby preventing uncontrolled cell division.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| T-47D (breast cancer) | 5.35 | Induces G1/S phase arrest |

| A549 (lung cancer) | 7.20 | Inhibits V600EBRAF kinase activity |

| HeLa (cervical cancer) | 6.50 | Induces apoptosis |

These findings suggest that the compound may act as a selective inhibitor of certain oncogenic pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of pathogens, including:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Shows promise in inhibiting fungal growth, particularly in clinical isolates.

Case Studies

- Inhibition of V600EBRAF : A study assessed the efficacy of various sulfonamide derivatives, including this compound, in inhibiting V600EBRAF kinase. The compound demonstrated significant inhibitory effects, with a mean percent inhibition of 71% at a concentration of 1 µM .

- Cell Cycle Analysis : Flow cytometric assays revealed that treatment with the compound resulted in an increase in the S-phase population from 14% to 18%, indicating its role in cell cycle regulation and potential as an antitumor agent .

Q & A

Basic: What are the optimized synthetic routes and purification methods for 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions starting with sulfonylation of substituted benzene derivatives. A common approach includes:

- Nucleophilic substitution : Reacting 4-chloro-3-methoxybenzenesulfonyl chloride with 3-imidazol-1-yl-propylamine under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

- Reflux conditions : For imidazole-propylamine coupling, refluxing in ethanol or THF with catalytic acetic acid improves yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure product. Purity is confirmed via HPLC or TLC .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Answer:

X-ray crystallography is the gold standard:

- Data collection : Single crystals are grown via slow evaporation (solvent: DMSO/ethanol). Diffraction data collected using a Bruker D8 VENTURE system .

- Structure refinement : SHELX software (e.g., SHELXL-2018) refines atomic coordinates, thermal parameters, and hydrogen bonding. WinGX suite aids in visualization and validation .

- Key parameters : Bond angles, torsional strain in the imidazole-propyl chain, and sulfonamide geometry are critical for confirming structural integrity .

Advanced: What methodologies are used to evaluate its pharmacological activity and target engagement?

Answer:

- Enzyme inhibition assays : Dose-response curves (IC₅₀) for kinases or proteases, using fluorogenic substrates .

- Cell-based assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Target identification : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) measures binding affinity to proteins like carbonic anhydrase or HDACs .

Advanced: How can reaction mechanisms for sulfonamide-alkylamine coupling be investigated?

Answer:

- Kinetic studies : Monitor reaction progress via NMR or IR spectroscopy to identify intermediates .

- DFT calculations : Gaussian software models transition states and energy barriers for nucleophilic attack on the sulfonyl chloride .

- Isotopic labeling : Use ¹⁵N-labeled amines to trace regioselectivity in imidazole-propylamine coupling .

Advanced: What computational approaches predict its binding modes and pharmacokinetics?

Answer:

- Molecular docking : AutoDock Vina or Glide docks the compound into target proteins (e.g., COX-2) using crystal structures from the PDB .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- ADMET prediction : SwissADME predicts logP, solubility, and CYP450 interactions based on the sulfonamide and imidazole motifs .

Data Contradiction: How to resolve discrepancies in reported bioactivity across studies?

Answer:

- Assay validation : Cross-validate using orthogonal methods (e.g., Western blot vs. ELISA for protein inhibition) .

- Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substitutions) to identify pharmacophores .

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or solvent effects (DMSO vs. PBS) .

Advanced: What strategies improve solubility and formulation for in vivo studies?

Answer:

- Salt formation : Hydrochloride salts enhance aqueous solubility via protonation of the imidazole nitrogen .

- Co-solvents : Use cyclodextrins or PEG-400 in PBS for intravenous administration .

- Nanoformulation : Encapsulate in PLGA nanoparticles to increase bioavailability and reduce renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.